

Application Notes: ML390 in High-Throughput Screening for Drug Discovery

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Compound of Interest		
Compound Name:	ML390	
Cat. No.:	B1191700	Get Quote

Topic: ML390 Application in High-Throughput Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

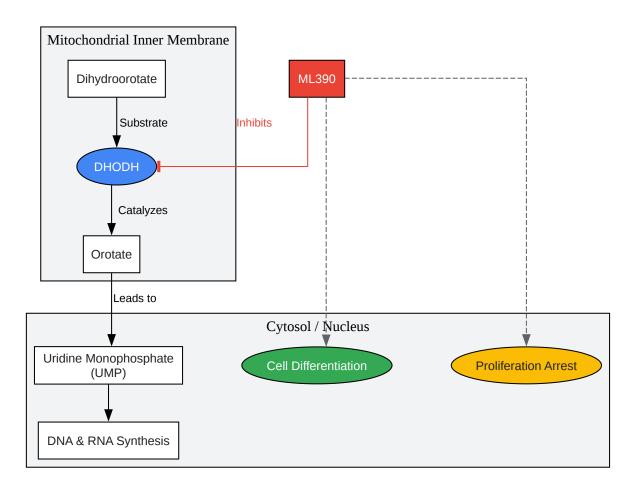
ML390 is a potent and specific inhibitor of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] It was identified through a high-throughput phenotypic screen designed to find small molecules capable of inducing differentiation in Acute Myeloid Leukemia (AML) cells.[3][4][5] Overexpression of transcription factors like HoxA9 is common in AML and leads to a blockage in cell differentiation.[5] ML390 overcomes this differentiation arrest, making it a valuable chemical probe for studying pyrimidine metabolism and a promising starting point for the development of differentiation-based therapies for AML.[2][3] These notes provide detailed protocols and data for utilizing ML390 in high-throughput screening (HTS) and related drug discovery assays.

Mechanism of Action

DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the oxidation of dihydroorotate (DHO) to orotate.[2] This pathway is essential for the production of pyrimidines (uridine, cytidine) required for DNA and RNA synthesis. By inhibiting DHODH, **ML390** depletes the intracellular pool of pyrimidines, which in turn arrests proliferation and induces differentiation in rapidly dividing cells like AML progenitors.[3] The anti-leukemic



activity of DHODH inhibitors highlights a crucial link between uridine biosynthesis and cell fate decisions.[2] The differentiation-inducing effects of **ML390** can be reversed by supplementing the cell culture medium with uridine, confirming that its mechanism of action is dependent on the inhibition of this pathway.[3]



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Caption: ML390 inhibits DHODH, blocking pyrimidine synthesis and inducing differentiation.

Quantitative Data Summary



ML390 has been characterized in various biochemical and cell-based assays. The following table summarizes its potency.

Parameter	Description	Value	Target/Cell Line	Reference
IC50	Half-maximal inhibitory concentration in a cell-free enzyme assay	0.56 μΜ	Human DHODH	[1]
ED50	Half-maximal effective concentration for inducing differentiation	~2 μM	Murine (ER- HoxA9) and Human (U937, THP1) AML cells	[1][2][6]
IC50	Half-maximal inhibitory concentration for viral replication	0.066 μΜ	Enterovirus 71 (EV71)	[7]

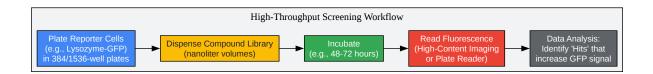
High-Throughput Screening Application

ML390 was discovered via a phenotypic screen aimed at identifying compounds that could overcome differentiation arrest in AML.[5] This approach is a powerful method for discovering drugs with novel mechanisms of action.

Workflow for a Primary Phenotypic HTS Campaign:

The initial discovery of **ML390** utilized a specialized reporter cell line where Green Fluorescent Protein (GFP) expression was linked to myeloid differentiation.[4][5]





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Caption: Workflow for a primary high-throughput phenotypic screen for AML differentiation.

Experimental Protocols Protocol 1: DHODH Enzyme Inhibition Assay (Biochemical)

This cell-free assay directly measures the inhibition of recombinant human DHODH.

- Reagents & Materials:
 - Recombinant human DHODH enzyme
 - o Dihydroorotate (DHO) substrate
 - Decylubiquinone electron acceptor
 - o 2,6-dichloroindophenol (DCIP) colorimetric indicator
 - Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
 - ML390 (positive control) and test compounds dissolved in DMSO
 - 384-well microplates
- Procedure:
 - 1. Prepare a serial dilution of ML390 and test compounds in DMSO.



- 2. In a 384-well plate, add assay buffer containing DHODH enzyme.
- 3. Add compounds to the wells and incubate for 15-30 minutes at room temperature to allow for binding to the enzyme.
- 4. Initiate the reaction by adding a substrate mixture containing DHO, decylubiquinone, and DCIP.
- 5. Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.
- 6. Calculate the percent inhibition for each compound concentration relative to DMSO controls.
- 7. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based AML Differentiation Assay

This protocol confirms the ability of a compound to induce myeloid differentiation in human AML cell lines like U937 or THP-1.

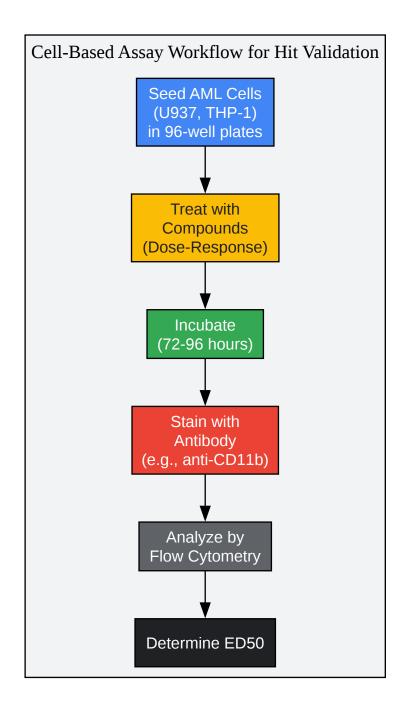
- Reagents & Materials:
 - Human AML cell lines (e.g., U937, THP-1)
 - Complete culture medium (e.g., RPMI-1640 with 10% FBS)
 - ML390 (positive control) and test compounds
 - Flow cytometry staining buffer (PBS + 2% FBS)
 - Fluorochrome-conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14)
 - 96-well cell culture plates
 - Flow cytometer



• Procedure:

- 1. Seed U937 or THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well.
- 2. Add serial dilutions of test compounds and **ML390** (e.g., from 0.1 to 20 μ M). Include a DMSO-only vehicle control.
- 3. Incubate the plate for 72-96 hours at 37°C and 5% CO2.
- 4. Harvest cells and wash with cold PBS.
- 5. Resuspend cells in flow cytometry staining buffer and add the anti-CD11b antibody.
- 6. Incubate on ice for 30 minutes, protected from light.
- 7. Wash cells to remove unbound antibody and resuspend in staining buffer.
- 8. Analyze the percentage of CD11b-positive cells using a flow cytometer.
- 9. Calculate the ED50 value, which is the concentration required to achieve 50% of the maximal differentiation effect.





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Caption: Workflow for validating hits from a primary screen using a cell-based assay.

Protocol 3: Metabolite Analysis for Target Engagement

This protocol confirms that a compound inhibits DHODH within cells by measuring the accumulation of its substrate (DHO).



- Reagents & Materials:
 - AML cell line (e.g., Lys-GFP-ER-HoxA9)
 - ML390 or test compound
 - Ice-cold 80% Methanol
 - LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
- Procedure:
 - 1. Treat cultured cells with the test compound at a fixed concentration (e.g., 10 μ M **ML390**) for 48 hours.[1]
 - 2. Harvest the cells and wash three times with cold normal saline.[1]
 - 3. Quench metabolism and extract metabolites by adding ice-cold 80% methanol.[1]
 - 4. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
 - Analyze the supernatant using an LC-MS system with a HILIC column to separate polar metabolites.[1]
 - 6. Monitor for the mass-to-charge ratio (m/z) corresponding to DHO and downstream metabolites like uridine.
 - 7. Compare the metabolite levels in treated cells to vehicle-treated controls. Successful DHODH inhibition leads to a dramatic accumulation of DHO and depletion of uridine.[2]

Conclusion

ML390 is a well-characterized inhibitor of DHODH discovered through phenotypic high-throughput screening. It serves as an excellent tool compound for interrogating the role of pyrimidine biosynthesis in cancer and other diseases. The protocols and data presented here provide a framework for using **ML390** as a positive control in HTS campaigns and for developing and validating novel DHODH inhibitors for therapeutic applications.



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